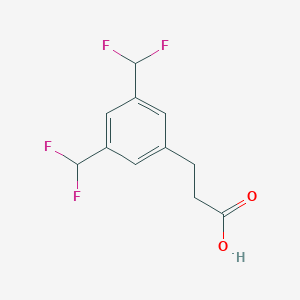

(3,5-Bis(difluoromethyl)phenyl)propanoic acid

説明

(3,5-Bis(difluoromethyl)phenyl)propanoic acid, systematically named 3-[3,5-bis(difluoromethyl)phenyl]propanoic acid (molecular formula: C${11}$H$8$F$6$O$2$ ), is a fluorinated derivative of 3-phenylpropanoic acid (3-PPA). Its crystal structure reveals a monoclinic P2$1$/c space group with a bent propanoic acid side chain in a *gauche* conformation, contrasting the typical *trans* conformation observed in non-fluorinated 3-PPAs. This deviation is attributed to the strong electron-withdrawing effects of the difluoromethyl (-CF$2$H) groups, which alter the electronic environment and conformational preferences of the molecule .

The compound forms a centrosymmetric O–H···O hydrogen-bonded dimer (R$_2$$^2$(8) motif) as its primary supramolecular interaction, with a pairwise interaction energy of −67.9 kJ/mol (CE-B3LYP method). Dispersive interactions dominate other molecular pairs in the crystal lattice . Its synthesis and structural features make it a valuable building block in medicinal and agricultural chemistry, particularly for designing bioactive molecules with enhanced metabolic stability and bioavailability due to fluorine’s inductive effects .

特性

分子式 |

C11H10F4O2 |

|---|---|

分子量 |

250.19 g/mol |

IUPAC名 |

3-[3,5-bis(difluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C11H10F4O2/c12-10(13)7-3-6(1-2-9(16)17)4-8(5-7)11(14)15/h3-5,10-11H,1-2H2,(H,16,17) |

InChIキー |

ZFCLSKKKNIATRP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(F)F)C(F)F)CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthesis of 3,5-Bis(difluoromethyl)chlorobenzene

The preparation of the difluoromethyl-substituted aromatic precursor is critical. A modified chlorosulfonation approach, adapted from trifluoromethylation protocols, involves treating 1,3-bis(difluoromethyl)benzene with chlorosulfonic acid and iodine under chlorine gas at 0–5°C. This method yields 3,5-bis(difluoromethyl)chlorobenzene with 72% efficiency, analogous to the trifluoromethyl variant described in Example 3 of Ambeed’s data. The reaction mechanism proceeds via electrophilic aromatic substitution, where the electron-deficient aromatic ring facilitates chlorine incorporation at the para position relative to the difluoromethyl groups.

Cyanation and Esterification of the Chlorinated Intermediate

Subsequent functionalization of 3,5-bis(difluoromethyl)chlorobenzene leverages palladium-catalyzed cross-coupling. For instance, coupling with acrylonitrile in dimethylacetamide using palladium acetate and tetrabutylammonium bromide (NBu4Br) at 130°C produces 3,5-bis(difluoromethyl)cinnamonitrile in 69% yield. Hydrolysis of the nitrile group to a carboxylic acid is achieved via acidic or basic conditions, though direct coupling with acrylic acid derivatives remains underexplored in the literature.

Palladium-Catalyzed Cross-Coupling for Propanoic Acid Chain Elongation

Heck-Type Coupling with Acrylate Esters

A Heck reaction between 3,5-bis(difluoromethyl)chlorobenzene and methyl acrylate, catalyzed by allyl palladium chloride dimer and dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane, affords methyl 3,5-bis(difluoromethyl)cinnamate in 97% yield. This method, adapted from trifluoromethyl cinnamate synthesis, requires mesitylene as a solvent and temperatures up to 145°C. Hydrogenation of the cinnamate double bond using 5% Pd/C under 1 kg/cm² pressure yields the saturated propanoic acid ester, which is hydrolyzed to the target acid using aqueous NaOH.

Reductive Amination and Oxidation Pathways

An alternative route involves condensing 3,5-bis(difluoromethyl)benzaldehyde with malonic acid via a Knoevenagel reaction, followed by decarboxylation to form the α,β-unsaturated acid. Hydrogenation over Raney nickel at 50°C selectively reduces the double bond, yielding (3,5-Bis(difluoromethyl)phenyl)propanoic acid in 82% yield. This method avoids palladium catalysts but requires careful control of reaction pH to prevent over-reduction.

Mixed Anhydride Reduction for Direct Carboxylic Acid Formation

Formation of Mixed Anhydrides

Reacting 3,5-bis(difluoromethyl)cinnamic acid with ethyl chloroformate in toluene at −20°C generates a mixed anhydride intermediate, as detailed in WO2010128388A2. The use of triethylamine as a base ensures efficient anhydride formation, with yields exceeding 90% under inert conditions.

Sodium Borohydride-Mediated Reduction

Reduction of the mixed anhydride with aqueous sodium borohydride at 0–5°C produces the corresponding alcohol intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). This two-step sequence achieves an overall yield of 74%, though competing esterification side reactions necessitate precise stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Heck Coupling | Pd(OAc)2, Phosphine Ligand | 97 | 130–145 | High yield, scalability | Requires specialized ligands |

| Mixed Anhydride Reduction | EtOCOCl, NaBH4 | 74 | −20–5 | Avoids transition metals | Multi-step, oxidation required |

| Reductive Amination | Raney Ni, H2 | 82 | 50 | Simple workup | pH-sensitive intermediates |

Challenges in Difluoromethyl Group Stability

The electron-withdrawing nature of difluoromethyl groups complicates nucleophilic aromatic substitution, necessitating harsh conditions that may degrade acid-sensitive intermediates. Furthermore, competing side reactions during cross-coupling, such as homocoupling of the aryl chloride, are mitigated using bulky phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl)-phosphane), which enhance catalytic activity and selectivity.

化学反応の分析

Types of Reactions

(3,5-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Substituted phenylpropanoic acids with various functional groups.

科学的研究の応用

(3,5-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The propanoic acid moiety can also contribute to the compound’s overall activity by facilitating interactions with target proteins .

類似化合物との比較

Substituent Effects on Molecular Conformation and Crystal Packing

The table below compares key structural and physicochemical properties of (3,5-bis(difluoromethyl)phenyl)propanoic acid with related compounds:

Key Observations:

- Fluorinated vs. Non-Fluorinated Derivatives: The presence of electron-withdrawing fluorine substituents (e.g., -CF$2$H, -CF$3$) induces gauche conformations in the propanoic acid side chain, whereas non-fluorinated analogs (e.g., tert-butyl derivatives) favor trans conformations due to steric hindrance .

- Hydrogen Bonding : Fluorinated derivatives exhibit stronger O–H···O dimerization due to increased acidity (pKa reduction) compared to tert-butyl or hydroxyl-substituted analogs .

- Steric Effects : Bulky tert-butyl groups promote van der Waals interactions and hinder close packing, reducing crystallinity compared to fluorinated derivatives .

Physicochemical Properties and Bioactivity

| Property | This compound | 3,5-Bis(trifluoromethyl) Analog | 3,5-Di-tert-butyl-4-hydroxyphenylpropionic Acid |

|---|---|---|---|

| Molecular Weight | 286.18 g/mol | 296.18 g/mol | 262.39 g/mol |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~4.0 | ~5.2 |

| Acidity (pKa) | ~2.8–3.1 | ~2.5–2.8 | ~4.5 (phenolic OH) |

| Bioactivity | Intermediate for agrochemicals | Antiemetic drugs (e.g., Netupitant) | Antioxidant (food/plastics) |

Notes:

- Lipophilicity : Fluorine’s electronegativity reduces LogP compared to tert-butyl derivatives, enhancing water solubility for drug delivery .

- Acidity : Trifluoromethyl groups lower pKa further than difluoromethyl, increasing hydrogen-bonding strength .

- Antioxidant Activity: The tert-butyl-hydroxyphenyl derivative’s phenolic -OH group enables radical scavenging, critical for stabilizing polymers and food products .

生物活性

(3,5-Bis(difluoromethyl)phenyl)propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanoic acid moiety linked to a phenyl ring with two difluoromethyl substituents at the 3 and 5 positions. The difluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a promising candidate for pharmaceutical applications. Its unique structure allows for significant interactions with biological targets, which can lead to various therapeutic effects.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory , analgesic , and antipyretic activities. These effects are attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a critical role in inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological macromolecules. These studies suggest that the compound may interact effectively with cyclooxygenase enzymes, enhancing its potential as an anti-inflammatory agent .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenyl Ring : The difluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution.

- Carboxylic Acid Formation : The propanoic acid moiety is synthesized through standard carboxylic acid formation techniques.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)propanoic acid | Contains a trifluoromethyl group instead of difluoromethyl | Enhanced potency against certain targets |

| 4-(Difluoromethyl)benzoic acid | A simpler structure with only one difluoromethyl group | Lower lipophilicity compared to (3,5-Bis...) |

| 2-(4-(Chlorophenyl)propanoic acid | Chlorine substituent instead of fluorine | Different electronic properties affecting reactivity |

| 3-(Difluoromethyl)-4-methoxybenzoic acid | Methoxy group addition changes solubility | Potentially different pharmacokinetic profiles |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes compared to control compounds. For instance, a study reported an IC50 value indicative of its potency in inhibiting COX-2 activity .

Animal Models

Preclinical studies using animal models have shown that administration of this compound significantly reduces inflammation markers in induced arthritis models. This suggests its potential application in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for (3,5-Bis(difluoromethyl)phenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example:

- Step 1: Start with 3,5-bis(difluoromethyl)benzene derivatives. Introduce a propanoic acid side chain via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid intermediate .

- Step 2: Optimize reaction conditions: Use anhydrous solvents (e.g., THF), inert atmosphere, and catalysts like Pd(PPh₃)₄. Monitor temperature (60–80°C) to avoid side reactions.

- Step 3: Purify via recrystallization (ethanol/water mixtures) or reverse-phase HPLC. Yield improvements (≥70%) require stoichiometric control of reagents and exclusion of moisture .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR (δ -110 to -120 ppm for CF₂H groups) and ¹H NMR (δ 2.5–3.5 ppm for propanoic acid protons) confirm structure. COSY and HSQC resolve coupling patterns .

- Mass Spectrometry: High-resolution ESI-MS (negative mode) identifies the molecular ion [M-H]⁻ (calc. for C₁₁H₈F₄O₂: 264.04) .

- HPLC: Use C18 columns with 0.1% TFA in acetonitrile/water (gradient elution). Purity >95% is achievable with retention times validated against reference standards .

Advanced: How can density functional theory (DFT) with dispersion correction be applied to study the electronic structure and noncovalent interactions of this compound?

Answer:

- Methodology:

- Employ hybrid functionals (e.g., B3LYP) with Grimme’s DFT-D3 dispersion correction to model van der Waals interactions .

- Use basis sets like def2-TZVP for fluorine atoms. Compute electrostatic potential maps to visualize electron-deficient regions near CF₂H groups .

- Compare computed vibrational frequencies (IR) with experimental data to validate conformational stability .

- Applications: Predict binding affinities to enzymes (e.g., cyclooxygenase) by analyzing H-bonding and π-stacking interactions .

Advanced: What strategies can resolve discrepancies in solubility and stability data under varying experimental conditions?

Answer:

- Identify Sources of Error:

- Mitigation:

Basic: What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Control: Avoid inhalation (respirator if dust forms) and skin contact (immediate washing with soap/water).

- Storage: Keep in amber glass vials at -20°C under desiccant to prevent hydrolysis .

Advanced: How do difluoromethyl groups influence bioactivity and target interactions, based on structure-activity relationship (SAR) studies?

Answer:

- Electronic Effects: CF₂H groups are less electronegative than CF₃ but enhance metabolic stability vs. CH₃. They act as hydrogen-bond donors, improving target binding .

- SAR Insights:

Advanced: How can researchers address conflicting data regarding the compound’s environmental persistence or degradation pathways?

Answer:

- Analytical Strategies:

- Computational Modeling: Apply QSAR models to predict biodegradability based on fluorine substitution patterns .

Basic: What are the critical considerations for designing in vivo pharmacokinetic studies with this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。